![molecular formula C2H5NO2 B555822 Glycine-15N CAS No. 7299-33-4](/img/structure/B555822.png)
Glycine-15N
Overview
Description
Glycine-15N is the 15N-labeled version of Glycine . Glycine is a non-essential amino acid used for both NMR-based and MS-based studies . It can be used as a tracer to measure protein turnover and to study protein structure and dynamics among other applications .
Synthesis Analysis
The synthesis of Glycine-15N involves a nitrogen replacement process that directly incorporates the 15N atom of glycine-15N into anilines . This process involves a Csp2–N bond cleavage of anilines driven by dearomatization and a Csp3–N bond cleavage of glycine-15N driven by aromatization . A variety of 15N-labeled aromatic heterocycles can be prepared via this process . Another method for 15N-isotope-labeled glycine synthesis involves the amination of alpha-haloacids, using carboxylic chloroacetic acid and labeled aqueous ammonia (15NH3) .
Molecular Structure Analysis
The molecular formula of Glycine-15N is C2H5NO2 . The average mass is 76.060 Da and the monoisotopic mass is 76.029060 Da .
Chemical Reactions Analysis
Glycine-15N can be incorporated into anilines through a nitrogen replacement process . This process involves a Csp2–N bond cleavage of anilines driven by dearomatization and a Csp3–N bond cleavage of glycine-15N driven by aromatization . A variety of 15N-labeled aromatic heterocycles can be prepared via this process .
Physical And Chemical Properties Analysis
The physical and chemical properties of Glycine-15N include a molecular weight of 76.06 g/mol, a density of 1.3±0.1 g/cm3, and an index of refraction of 1.461 . The molar refractivity is 16.4±0.3 cm3, the polarizability is 6.5±0.5 10-24 cm3, the surface tension is 54.4±3.0 dyne/cm, and the molar volume is 59.9±3.0 cm3 .
Mechanism of Action
Target of Action
Glycine-15N, a 15N-labeled form of the amino acid glycine, primarily targets the central nervous system (CNS) where it acts as an inhibitory neurotransmitter . It also acts as a co-agonist along with glutamate, facilitating an excitatory potential at the glutaminergic N-methyl-D-aspartic acid (NMDA) receptors .
Mode of Action
Glycine-15N interacts with its targets by binding to specific receptor sites. In the CNS, it binds to glycine receptors, causing an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and thus exerting an inhibitory effect . When acting as a co-agonist with glutamate, glycine-15N binds to a separate site on the NMDA receptor, enhancing the receptor’s response to glutamate .
Biochemical Pathways
Glycine-15N is involved in several biochemical pathways. The most significant of these is the glycine cleavage system (GCS), a major pathway for glycine degradation . The GCS initiates glycine degradation to form ammonia and CO2 . Glycine-15N can also be used as a tracer to measure protein turnover and to study protein structure and dynamics .
Result of Action
The action of Glycine-15N at its target sites results in various molecular and cellular effects. In the CNS, its inhibitory action helps to balance the excitatory signals, contributing to normal neural function . Its role as a co-agonist at NMDA receptors is crucial for synaptic plasticity, a key process in learning and memory .
Safety and Hazards
Future Directions
The future directions of Glycine-15N research could involve further exploration of its synthesis processes , as well as its applications in various fields such as protein turnover measurement and protein structure and dynamics studies . Additionally, the spatial patterns of the mineral-attached SOM controls the spatial distribution of the glycine-derived 13C and 15N could be a potential area of research .
properties
IUPAC Name |
2-(15N)azanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMQDGOQFOQNFH-LBPDFUHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)O)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30223265 | |
Record name | Glycine-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30223265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine-15N | |
CAS RN |
7299-33-4 | |
Record name | Glycine-15N | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007299334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30223265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Glycine-15N used to study protein turnover?
A1: Glycine-15N serves as a valuable tracer for investigating protein turnover in living organisms. [, ] After administering Glycine-15N, researchers track its incorporation into newly synthesized proteins over time. [, ] This provides insights into the rates of protein synthesis and degradation in various tissues and under different physiological conditions. [, ]
Q2: Can Glycine-15N help understand nitrogen cycling in ecosystems?
A2: Yes, Glycine-15N is a valuable tool in ecological research to study nitrogen cycling. Studies have utilized Glycine-15N to trace the flow of nitrogen from soil microbes to plants, revealing insights into nutrient competition and the impacts of environmental factors like warming and degradation. [, ]
Q3: How does protein intake affect Glycine-15N metabolism in premature infants?
A3: Research indicates that protein intake significantly influences the metabolism of ingested Glycine-15N in premature infants. [] At higher protein intakes, the isotope ratio of [ammonia-15N] to [urea-15N] in urine suggests a precursor-product relationship, indicating ammonia as a precursor for urea synthesis. [] This relationship is altered at lower protein intakes, highlighting a shift in nitrogen metabolism. []
Q4: Can Glycine-15N be used to study purine synthesis?
A4: Yes, studies demonstrate the application of Glycine-15N in examining purine synthesis. By tracking the incorporation of Glycine-15N into uric acid, researchers can assess de novo purine synthesis rates in both healthy individuals and those with conditions like gout. []
Q5: What is the molecular formula and weight of Glycine-15N?
A5: Glycine-15N (C2H4N15O2) has a molecular weight of 79.06 g/mol.
Q6: Are there specific spectroscopic techniques used to analyze Glycine-15N?
A6: Yes, mass spectrometry, particularly isotope ratio mass spectrometry, is commonly employed to analyze samples for 15N enrichment following Glycine-15N administration. [, , ] Nuclear magnetic resonance (NMR) spectroscopy, especially 15N NMR, is another powerful tool used to study the structure and dynamics of molecules containing Glycine-15N. [, ]
Q7: Can you describe a method for synthesizing Glycine-15N?
A7: While specific protocols for Glycine-15N synthesis may vary, it often involves starting materials already enriched with the 15N isotope. One approach utilizes Glycine-15N as a starting point for multistep synthesis pathways, leading to more complex molecules incorporating the 15N label, such as creatine-15N monohydrate. []
Q8: How is Glycine-15N incorporated into larger molecules for research purposes?
A8: Researchers can introduce Glycine-15N into larger molecules like peptides and proteins through various methods. One approach involves using Glycine-15N during solid-phase peptide synthesis, allowing for site-specific labeling. [] Another technique, particularly useful for studying protein dynamics, is amino-acid-type selective isotope labeling, where Glycine-15N is incorporated into specific amino acid types within proteins expressed in systems like Baculovirus-infected insect cells. []
Q9: What are some potential future directions for research using Glycine-15N?
A9: Future research could explore the use of Glycine-15N in areas such as:
Q10: How can Glycine-15N facilitate cross-disciplinary research collaborations?
A12: Glycine-15N's versatility as a tracer allows it to bridge diverse scientific disciplines. By sharing expertise and resources, researchers from fields like biochemistry, ecology, and medicine can collaborate to address complex scientific challenges. For instance, understanding how climate change influences nitrogen cycling in ecosystems, studied using Glycine-15N, can have implications for agriculture and food security. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.